molecular formula C16H16FNO2 B5785883 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide

Cat. No. B5785883
M. Wt: 273.30 g/mol
InChI Key: NYQYMYGZIHEMPA-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide, also known as DPAF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can induce apoptosis in cancer cells by activating caspases, a group of enzymes that play a key role in the process of programmed cell death. 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide.

Future Directions

There are several future directions for the research on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. One potential direction is the development of new cancer treatments based on 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide. Another direction is the investigation of the potential side effects of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and the determination of the safe dosage for human use. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential candidate for the development of new cancer treatments and the treatment of inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide and its potential side effects.

Synthesis Methods

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with 3-fluoroaniline followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization techniques.

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYMYGZIHEMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenoxy)-N-(3-fluorophenyl)acetamide

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